furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone
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Overview
Description
Furan-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis of new methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates through decyclization reactions under the action of methanol, highlighting methods for obtaining and characterizing these compounds, including their analgesic activities tested on mice (Igidov et al., 2022).
- Research on microwave-assisted synthesis presented novel pyrazoline derivatives with significant anti-inflammatory and antibacterial activities, emphasizing the efficiency and environmental benefits of the microwave irradiation method (Ravula et al., 2016).
- The development of non-iterative asymmetric synthesis of C15 polyketide spiroketals demonstrated the conversion of 2,2'-methylenebis[furan] into complex spiroketal structures, assessing their cytotoxicity toward various cancer cell lines (Meilert et al., 2004).
- A study on the synthesis of trans-4,5-disubstituted cyclopentenone derivatives via aza-Piancatelli rearrangement highlighted the use of phosphomolybdic acid as a catalyst, demonstrating good yields and high selectivity (Reddy et al., 2012).
Biological Evaluation and Docking Studies
- Synthesized compounds containing the furan-2-yl moiety underwent biological evaluation and docking studies, revealing promising antibacterial and antioxidant activities. Molecular docking analysis provided insight into the potential mechanisms of action (Lynda, 2021).
- Research on diorganotin(IV) complexes with 2-furancarboxylic acid hydrazone derivative of benzoylacetone focused on their synthesis, characterization, and antibacterial activity, including DNA cleavage and molecular docking studies. The findings suggest significant antibacterial potential and interactions with DNA (Sedaghat et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) . FIH-1 is a crucial enzyme that regulates the activity of Hypoxia-Inducible Factor-α (HIF-α), a transcription factor that plays a significant role in cellular response to hypoxic conditions .
Mode of Action
The compound interacts with its target, FIH-1, by inhibiting its activity . This inhibition prevents FIH-1 from suppressing HIF-α, thereby allowing HIF-α to activate and induce a series of anti-hypoxic proteins . This process protects cells during exposure to hypoxic conditions .
Biochemical Pathways
The compound’s action primarily affects the hypoxia-inducible factor (HIF) pathway . By inhibiting FIH-1, the compound allows for the activation of HIF-α, which then induces the expression of various genes that help cells adapt to hypoxic conditions . These genes are involved in crucial biological processes such as angiogenesis, erythropoiesis, and glycolysis .
Pharmacokinetics
These properties can provide insights into the compound’s bioavailability and potential drug-likeness .
Result of Action
The primary result of the compound’s action is the activation of HIF-α and the subsequent induction of anti-hypoxic proteins . This can protect cells during exposure to hypoxic conditions, potentially offering therapeutic benefits in conditions characterized by low oxygen levels .
properties
IUPAC Name |
furan-2-yl(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(13-5-2-8-19-13)16-6-7-17-12(9-16)10-3-1-4-11(10)15-17/h2,5,8H,1,3-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMODWRKHYXHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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